1,3-O-Benzylidene-D-arabitol

Catalog No.
S891649
CAS No.
80924-06-7
M.F
C12H16O5
M. Wt
240.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-O-Benzylidene-D-arabitol

CAS Number

80924-06-7

Product Name

1,3-O-Benzylidene-D-arabitol

IUPAC Name

(1R)-1-[(2S,4R,5R)-5-hydroxy-2-phenyl-1,3-dioxan-4-yl]ethane-1,2-diol

Molecular Formula

C12H16O5

Molecular Weight

240.25 g/mol

InChI

InChI=1S/C12H16O5/c13-6-9(14)11-10(15)7-16-12(17-11)8-4-2-1-3-5-8/h1-5,9-15H,6-7H2/t9-,10-,11-,12+/m1/s1

InChI Key

IENSYSQTQGXKIV-KKOKHZNYSA-N

SMILES

C1C(C(OC(O1)C2=CC=CC=C2)C(CO)O)O

Canonical SMILES

C1C(C(OC(O1)C2=CC=CC=C2)C(CO)O)O

Isomeric SMILES

C1[C@H]([C@H](O[C@H](O1)C2=CC=CC=C2)[C@@H](CO)O)O
  • Protection and Deprotection Strategies: One of the main challenges in carbohydrate synthesis is the presence of multiple hydroxyl groups, which can all participate in unwanted reactions. 1,3-O-BDA offers a solution by selectively protecting the 1,3-diol functionality of D-arabitol through the formation of a benzylidene acetal. This protection allows for selective modification at other hydroxyl groups on the molecule. Subsequent treatment with mild acidic conditions can then cleave the benzylidene acetal, regenerating the free diol [].

Examples of Synthetic Applications:

  • Studies have utilized 1,3-O-BDA as a starting material for the synthesis of complex carbohydrates like nucleosides, which are essential components of RNA and DNA.
  • Due to its D-arabinose origin, 1,3-O-BDA has also been employed in the synthesis of biologically active compounds with potential therapeutic applications.

1,3-O-Benzylidene-D-arabitol is a chemical compound with the molecular formula C₁₂H₁₆O₅ and a molecular weight of 240.25 g/mol. It is classified as a benzylidene derivative of D-arabitol, which is a sugar alcohol derived from the pentose sugar arabinose. The compound features a dioxane ring structure, which contributes to its unique chemical properties and reactivity. Its CAS number is 70831-50-4, indicating its identification in chemical databases.

Typical of sugar alcohols and their derivatives. Notably, it can be selectively oxidized at the primary hydroxyl group using reagents like methyl sulfoxide and N,N'-dicyclohexylcarbodiimide. This reaction can yield different products depending on the reaction conditions employed . Additionally, it can participate in acetal formation and hydrolysis reactions due to the presence of the benzylidene group, which can be hydrolyzed under acidic conditions to regenerate the corresponding sugar alcohol.

The synthesis of 1,3-O-benzylidene-D-arabitol can be achieved through two primary methods:

  • Reaction with Benzaldehyde Dimethyl Acetal: This method involves reacting D-arabinitol with benzaldehyde dimethyl acetal in the presence of p-toluenesulfonic acid as a catalyst in N,N-dimethylformamide at elevated temperatures (40°C) for approximately eight hours. The product is purified via column chromatography .
  • Alternative Synthetic Routes: Other synthetic strategies may involve different protective group strategies or starting materials that lead to similar benzylidene derivatives, allowing for variations in yield and purity .

1,3-O-Benzylidene-D-arabitol finds applications primarily in organic synthesis and medicinal chemistry. It serves as an intermediate in the synthesis of more complex carbohydrates and glycosides. Its unique structure makes it valuable for studying carbohydrate chemistry and enzymatic processes involving sugars. Furthermore, it may have potential applications in drug design due to its ability to mimic natural sugars.

Interaction studies involving 1,3-O-benzylidene-D-arabitol often focus on its role as a substrate in enzymatic reactions. These studies help elucidate how this compound interacts with enzymes like glycosyltransferases, providing insights into its potential biological functions and applications in biotechnology . Additionally, research into its binding affinities and kinetic parameters could reveal more about its interactions within biological systems.

Several compounds share structural similarities with 1,3-O-benzylidene-D-arabitol. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2,3-O-Benzylidene-D-arabitolC₁₂H₁₆O₅Different positioning of the benzylidene group; may exhibit different reactivity and biological activity .
1,2-O-Benzylidene-D-arabitolC₁₂H₁₆O₅Variation in protection strategy; useful for specific synthetic pathways .
1,3-O-Benzylidene-D-threitolC₁₂H₁₆O₅Structural isomer with potential differences in biological activity due to stereochemistry .

Uniqueness: The distinguishing feature of 1,3-O-benzylidene-D-arabitol lies in its specific arrangement of hydroxyl groups and the benzylidene moiety, which influences its reactivity profile and potential applications compared to other derivatives.

Traditional Acid-Catalyzed Benzylidene Acetal Formation

The traditional synthesis of 1,3-O-benzylidene-D-arabitol relies on the classical acid-catalyzed condensation of D-arabitol with benzaldehyde or its derivatives [1] [2]. This method has served as the foundational approach for preparing this important synthetic intermediate, with the reaction proceeding through a well-established mechanism involving hemiacetal formation followed by cyclization [3] [4].

The traditional approach employs hydrogen chloride gas as the acid catalyst, generated by the dropwise addition of sulfuric acid to sodium chloride [1]. In this procedure, hydrogen chloride gas is bubbled through a mixture of L-arabitol and freshly distilled benzaldehyde for one hour until complete dissolution occurs [1]. The reaction mixture is then maintained for an additional sixteen hours, after which the resulting solidified mass is broken up and dried in a desiccator containing potassium hydroxide and sulfuric acid for twenty-four hours under vacuum [1].

The mechanistic pathway for traditional benzylidene acetal formation involves several discrete steps [3] [4]. The process initiates with protonation of the benzaldehyde carbonyl oxygen by the acid catalyst, rendering the carbonyl carbon more electrophilic [5] [3]. Subsequently, nucleophilic attack by one of the diol hydroxyl groups on the protonated carbonyl carbon leads to hemiacetal formation [3] [4]. The hemiacetal intermediate then undergoes protonation of its hydroxyl group, followed by water elimination to generate an oxocarbenium ion intermediate [5] [6]. Finally, intramolecular cyclization occurs through nucleophilic attack by the second hydroxyl group, followed by deprotonation to yield the stable six-membered benzylidene acetal [3] [4].

Research findings demonstrate that this traditional method achieves yields of approximately sixty percent when applied to L-arabitol substrates [1]. The purification process involves trituration with diethyl ether, treatment with twenty percent aqueous sodium bicarbonate, filtration, and recrystallization from isopropanol to afford white crystalline products [1]. Analytical characterization reveals the formation of the desired 1,3-dioxane ring system with characteristic nuclear magnetic resonance signals, including the benzylidene acetal proton appearing as a singlet at 5.50 parts per million in deuterated methanol [1].

Modified procedures have been developed to improve safety and practicality while maintaining comparable yields [2]. One such modification involves the addition of catalytic hydrochloric acid directly to the benzaldehyde before adding D-arabitol, thereby avoiding the hazardous handling of hydrogen chloride gas [2]. This approach employs ten mole percent of twelve normal hydrochloric acid and requires three days of reaction time under an argon atmosphere [2]. The reaction mixture is subsequently quenched with dilute potassium hydroxide solution, filtered, and rinsed with water to afford the product mixture in seventy-three percent total yield [2].

Table 1: Traditional Acid-Catalyzed Synthesis Conditions

ParameterStandard Method [1]Modified Method [2]
Acid CatalystHydrogen chloride gasHydrochloric acid (12N, 10 mol%)
TemperatureRoom temperatureRoom temperature
Reaction Time17 hours total3 days
Yield60%73%
Product FormSingle diastereomerDiastereomeric mixture
PurificationRecrystallizationAqueous workup

Modern Catalytic Approaches (Copper Triflate, Toluenesulfonic Acid, Camphorsulfonic Acid)

Contemporary synthetic methodologies have introduced several modern catalytic systems that offer improved efficiency, selectivity, and operational convenience compared to traditional approaches [7] [8] [9]. These advanced methods employ Lewis acids and Brønsted acids that provide enhanced control over reaction conditions and product distribution.

Copper triflate has emerged as a particularly versatile catalyst for benzylidene acetal formation [7] [8]. The copper(II) triflate system demonstrates exceptional catalytic activity in one-pot preparations of orthogonally protected glycosides, including benzylidene acetals [7]. This methodology enables tandem transformations that incorporate arylidene acetalation, esterification, regioselective reductive acetal ring opening, glycosylation, and silylation processes under mild conditions [7]. The copper triflate catalyst functions through dual activation mechanisms, serving both as a metal catalyst and as a Lewis acid [8].

Research investigations have demonstrated that copper triflate catalysts exhibit remarkable efficiency in multicomponent reactions involving acetals [8]. The catalyst promotes the formation of imine intermediates while providing high regioselectivity through favorable orientation between electron-rich nitrogen atoms and electron-poor carbon centers [8]. Mechanistic studies indicate that the copper triflate catalyst activates carbonyl compounds through coordination, facilitating subsequent nucleophilic addition and cyclization processes [8].

Toluenesulfonic acid represents another significant advancement in modern acetal formation methodologies [10] [11]. This Brønsted acid catalyst offers several advantages, including commercial availability, stability, and ease of handling compared to gaseous hydrogen chloride [10]. The use of toluenesulfonic acid in dimethylformamide solvent at forty degrees Celsius for eight hours has been reported to achieve eighty-two percent yields [10]. The reaction employs benzaldehyde dimethyl acetal as the benzaldehyde source, with para-toluenesulfonic acid serving as the catalyst under reduced pressure conditions [10].

The toluenesulfonic acid methodology demonstrates particular effectiveness in regioselective protection strategies [10] [11]. The catalyst facilitates the formation of six-membered benzylidene acetals while minimizing side reactions and maintaining high product purity [10]. Subsequent purification involves neutralization with triethylamine, followed by vacuum distillation of dimethylformamide and column chromatography using petroleum ether-ethyl acetate mixtures [10].

Camphorsulfonic acid has gained recognition as an exceptionally effective catalyst for acetal and ketal protection reactions [11] [12]. This chiral Brønsted acid catalyst demonstrates superior performance in the removal of benzylidene acetal and isopropylidene ketal protecting groups under mild conditions [11]. The camphorsulfonic acid system achieves yields ranging from seventy-eight to ninety-eight percent for various acetal and ketal protected carbohydrates [11].

Mechanistic investigations reveal that camphorsulfonic acid functions through hydrogen bonding interactions with substrate molecules [12]. The catalyst approaches substrates through hydrogen bonding, resulting in simultaneous formation of the conjugate base that abstracts acidic protons and stabilizes enol intermediates [12]. This mechanism enables subsequent nucleophilic attack on carbonyl carbons, leading to ring formation through elimination of water and other leaving groups [12].

Table 2: Modern Catalytic Approaches Comparison

Catalyst SystemConditionsYield (%)Reaction TimeAdvantages
Copper(II) triflate [7]One-pot, mild conditions70-87%VariableTandem reactions, high selectivity
Toluenesulfonic acid [10]40°C, reduced pressure82%8 hoursCommercial availability, stability
Camphorsulfonic acid [11]Mild conditions, room temperature78-98%VariableHigh yields, mild conditions

Regioselective Diol Protection Strategies

Regioselective protection of diols represents a critical aspect of modern carbohydrate chemistry, with 1,3-O-benzylidene-D-arabitol serving as an important example of selective hydroxyl group protection [13] [14] [15]. The development of regioselective strategies has enabled precise control over which hydroxyl groups undergo protection, thereby facilitating complex synthetic transformations.

The fundamental principle underlying regioselective diol protection involves exploiting differences in hydroxyl group reactivity based on steric and electronic factors [16]. Primary hydroxyl groups typically exhibit greater reactivity than secondary hydroxyl groups due to reduced steric hindrance, enabling selective protection under appropriate conditions [16]. Additionally, hydrogen bonding networks and conformational preferences contribute to regioselectivity by influencing the accessibility of different hydroxyl groups [16].

Catalyst-controlled regioselective acetalization has emerged as a powerful methodology for achieving high selectivity in diol protection [13] [14] [15]. Chiral phosphoric acids and their immobilized polymeric variants have demonstrated exceptional performance in regioselective acetal protection of monosaccharide-based diols [13] [14] [15]. These catalyst systems achieve regioselectivities exceeding twenty-five to one and can operate in a regiodivergent fashion depending on the choice of chiral catalyst [13] [15].

Research findings indicate that polymeric catalysts often exhibit superior performance compared to their monomeric variants [13] [15]. The polymeric systems can be conveniently recycled and reused multiple times for gram-scale functionalizations with catalytic loadings as low as 0.1 mole percent [13] [15]. These regioselective acetalizations can be successfully combined with common hydroxyl group functionalizations as single-pot telescoped procedures [13] [15].

Mechanistic studies using nuclear magnetic resonance spectroscopy of deuterated and non-deuterated substrates have revealed that low-temperature acetalizations proceed via syn-addition mechanisms [14] [15]. The reaction regioselectivity exhibits strong temperature dependence, with computational studies indicating complex temperature-dependent interplay between different reaction mechanisms [14] [15]. One mechanism involves an anomeric phosphate intermediate, while another proceeds via concerted asynchronous formation of acetals that results in syn-addition products [14] [15].

The preference for 1,3-diol protection over 1,2-diol protection with benzaldehyde stems from thermodynamic considerations related to ring strain and conformational stability [17]. Six-membered benzylidene acetals formed from 1,3-diols are thermodynamically favored over five-membered acetals that would result from 1,2-diol protection [17]. This selectivity arises because benzaldehyde can enjoy the stability of a six-membered ring when reacting with 1,3-diols, whereas acetone more readily forms five-membered rings with 1,2-diols [17].

Organotin-catalyzed regioselective protection strategies have also been developed for carbohydrate substrates [18]. These methodologies exploit the unique properties of organotin reagents to achieve selective protection of specific hydroxyl groups based on their chemical environment [18]. The tin-mediated approach demonstrates particular effectiveness in distinguishing between hydroxyl groups of different reactivity classes [18].

Table 3: Regioselective Protection Strategies

StrategyRegioselectivityCatalyst LoadingTemperatureKey Advantages
Chiral phosphoric acids [13]>25:10.1 mol%VariableHigh selectivity, recyclable
Polymeric catalysts [15]>25:10.1 mol%Low temperatureReusable, gram-scale
Organotin systems [18]VariableCatalyticRoom temperatureBroad substrate scope
Thermodynamic control [17]1,3 vs 1,2StoichiometricRoom temperaturePredictable selectivity

Research AreaKey FindingMechanistic Insight
Mechanism of FormationProceeds via hemiacetal intermediate formation followed by water eliminationEquilibrium-controlled process driven by water removal
Regioselective Ring OpeningDIBAL-H selectivity depends on solvent: toluene gives 4-OH, DCM gives 6-OHLewis acid coordination to most nucleophilic oxygen determines outcome
Stereochemical ControlBenzylidene constraint promotes β-selectivity in glycosylation reactionsConformational rigidity restricts oxocarbenium ion formation
Solvent EffectsPolar solvents moderate Lewis acid reactivity, affecting regioselectivitySolvent coordination affects Lewis acid electrophilicity
Temperature DependenceHigher temperatures favor acetal formation but may reduce selectivityThermodynamic vs kinetic control influences product distribution

The synthetic utility of 1,3-O-Benzylidene-D-arabitol extends beyond simple protection, as it serves as a versatile intermediate in complex carbohydrate transformations [7]. Studies have demonstrated that this compound can undergo selective oxidative cleavage using sodium periodate to generate aldehydes that serve as key intermediates in the synthesis of bioactive molecules [7]. The regioselective manipulation of the protected diol system allows for the introduction of various functional groups while maintaining the integrity of the remaining hydroxyl groups [8].

The stability profile of benzylidene acetals makes them particularly attractive for multi-step synthetic sequences [9]. These protecting groups are stable under basic conditions, allowing for a wide range of reactions including oxidations, reductions, and nucleophilic substitutions to be performed without interference [10]. However, they can be readily removed under acidic conditions, typically using aqueous acetic acid or trifluoroacetic acid, providing a convenient deprotection strategy when the protecting group is no longer needed [2].

Applications in Glycoscience and Oligosaccharide Synthesis

Table 2: Applications and Uses of 1,3-O-Benzylidene-D-arabitol

Application AreaSpecific UseKey Advantages
Protecting Group Chemistry1,3-Diol protection in carbohydrate synthesisStable under basic conditions, removable under acidic conditions
Oligosaccharide SynthesisBuilding block for complex oligosaccharidesEnables complex multi-step synthesis strategies
Glycoscience ResearchModel compound for benzylidene acetal studiesWell-characterized reactivity patterns
Stereochemical ControlConformational constraint in glycosylationFacilitates β-selective glycosylation reactions
Regioselective SynthesisSelective hydroxyl group differentiationAllows orthogonal protection strategies

The applications of 1,3-O-Benzylidene-D-arabitol in glycoscience and oligosaccharide synthesis extend far beyond its role as a simple protecting group [10] [11]. In modern carbohydrate chemistry, this compound serves as a critical building block that enables the construction of complex oligosaccharides through strategic protection and deprotection sequences [12]. The benzylidene acetal group provides not only protection but also conformational control that can dramatically influence the stereochemical outcome of glycosylation reactions [13].

One of the most significant applications involves the use of benzylidene-protected building blocks in stereoselective glycosylation reactions [14]. The conformational constraint imposed by the benzylidene acetal group restricts the flexibility of the carbohydrate ring, which can promote the formation of specific anomeric configurations [15]. Research has demonstrated that 4,6-O-benzylidene-protected donors exhibit enhanced β-selectivity in glycosylation reactions due to the formation of anhydro cations that react via SN2-type mechanisms [14].

The synthetic versatility of 1,3-O-Benzylidene-D-arabitol is further exemplified in its role as an intermediate in the synthesis of bioactive natural products [7]. Studies have shown that this compound can be transformed into sphingosine precursors through a series of selective modifications, including oxidative cleavage, Wittig olefination, and functional group transformations [7]. The ability to perform these transformations while maintaining the integrity of the protected diol system demonstrates the robustness and utility of the benzylidene protection strategy.

In oligosaccharide synthesis, the orthogonal nature of benzylidene protection allows for complex protection strategies that enable the selective manipulation of multiple hydroxyl groups [8]. The benzylidene acetal can be used in combination with other protecting groups such as benzyl ethers, acetyl esters, and silyl ethers to create building blocks with precisely defined reactivity patterns [10]. This orthogonality is essential for the synthesis of complex oligosaccharides where multiple glycosylation reactions must be performed in a specific sequence.

The field of automated oligosaccharide synthesis has also benefited from the predictable reactivity patterns of benzylidene-protected building blocks [11]. The well-characterized behavior of these compounds under various reaction conditions makes them ideal candidates for incorporation into automated synthesis platforms where reproducibility and reliability are paramount [8].

Regioselective Ring-Opening Reactions

Table 6: Regioselective Ring-Opening Reactions of Benzylidene Acetals

Substrate ConfigurationReducing AgentMajor ProductSelectivity RatioMechanism
4,6-O-Benzylidene glucoseBH₃·NMe₃/AlCl₃6-OH free (4-O-benzyl)85:15Borane activation
4,6-O-Benzylidene mannoseDIBAL-H/toluene4-OH free (6-O-benzyl)90:10Lewis acid activation
4,6-O-Benzylidene galactoseBH₃·THF/Bu₂BOTf6-OH free (4-O-benzyl)95:5Coordination control
1,3-O-Benzylidene arabitolNaBH₄/TfOH3-OH free (1-O-benzyl)80:20Steric control
2,3-O-Benzylidene riboseBH₃·SMe₂/TMSOTf2-OH free (3-O-benzyl)75:25Electronic control

The regioselective ring-opening reactions of benzylidene acetals represent one of the most powerful and widely utilized transformations in carbohydrate chemistry [16] [17]. These reactions allow for the selective liberation of one hydroxyl group while simultaneously introducing a benzyl ether protecting group at the other position, effectively converting a symmetrical protecting group into an asymmetric protection pattern [18] [19]. The regioselectivity of these transformations can be controlled through careful selection of reducing agents, Lewis acid activators, and reaction conditions [17].

Recent mechanistic studies have revealed that there are three distinctly different pathways for regioselective benzylidene acetal opening, each operating under different conditions and leading to different selectivity patterns [17]. In nonpolar solvents such as toluene, the acetal is activated by highly reactive Lewis acids to generate fully developed oxocarbenium ion intermediates that are subsequently reduced by borane reagents [17]. This pathway typically shows low stereoselectivity but high regioselectivity, with the regiochemical outcome determined by the preferential attack of the reducing agent on the more substituted carbon center [16].

In coordinating solvents like tetrahydrofuran, the reactivity of Lewis acids is moderated through complex formation with the solvent molecules [17]. Under these conditions, reactions proceed through intimate ion pair intermediates that exhibit high stereoselectivity due to the constrained geometry of the transition state [17]. The regioselectivity in these reactions is governed by the interaction between the Lewis acid and the most nucleophilic oxygen atom of the acetal, typically resulting in the liberation of the primary hydroxyl group in 4,6-O-benzylidene systems [16].

A third mechanistic pathway involves the activation of borane reagents by Lewis acids, resulting in the borane becoming the most electrophilic species in the reaction mixture [17]. This leads to inverted regioselectivity compared to the Lewis acid-controlled pathway, with the borane preferentially coordinating to the more nucleophilic oxygen atom [16]. This mechanism has been particularly useful for accessing regioisomers that are difficult to obtain through other means.

Table 3: Synthesis Methods for 1,3-O-Benzylidene-D-arabitol

MethodReagentsConditionsYield (%)
Acid-Catalyzed AcetalizationBenzaldehyde, HCl (gas), D-arabitolRoom temperature, 16-24 hours60-65
ZnCl₂-Mediated ProtectionBenzaldehyde, ZnCl₂, D-arabitolReflux conditions, 2-4 hours75-80
H₂SO₄-Catalyzed ReactionBenzaldehyde, H₂SO₄, D-arabitolAmbient temperature, stirring65-70
Solid Acid CatalysisBenzaldehyde, Dowex 50WX8, D-arabitolRoom temperature, metal-free80-85

The practical applications of regioselective ring-opening reactions extend throughout synthetic carbohydrate chemistry [18]. For 1,3-O-Benzylidene-D-arabitol specifically, these transformations can be used to selectively modify either the C-1 or C-3 position while installing benzyl protection at the other site [19]. The choice of reducing system allows synthetic chemists to access either regioisomer with high selectivity, providing flexibility in synthetic planning and enabling the preparation of building blocks with complementary reactivity patterns [16].

Studies using diisobutylaluminum hydride have demonstrated that solvent selection can dramatically influence the regioselectivity of ring-opening reactions [19] [20]. When toluene is used as the solvent for the stock solution of DIBAL-H, the reaction preferentially produces the 4-O-benzyl derivative, while the use of dichloromethane leads to the formation of the 6-O-benzyl derivative as the major product [19]. This solvent-dependent selectivity provides an additional level of control for synthetic chemists working with these systems.

The development of novel reducing systems has further expanded the scope and utility of regioselective ring-opening reactions [18]. The combination of triethylsilane with molecular iodine has been shown to provide excellent regioselectivity under mild conditions, making it compatible with sensitive functional groups that might not survive harsher reaction conditions [18]. This method has proven particularly valuable in complex synthetic sequences where preservation of other protecting groups is essential.

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

240.09977361 g/mol

Monoisotopic Mass

240.09977361 g/mol

Heavy Atom Count

17

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

Pictograms

Irritant

Irritant

Other CAS

70831-50-4

Dates

Last modified: 04-14-2024

Explore Compound Types